molecular formula C12H15ClN4O2 B1433522 ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride CAS No. 1788595-64-1

ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride

Cat. No.: B1433522
CAS No.: 1788595-64-1
M. Wt: 282.72 g/mol
InChI Key: WKCQTQUZFAGARD-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-(aminomethyl)phenyl group at position 3 and an ethyl ester at position 5. The hydrochloride salt enhances its solubility in polar solvents. The molecular formula is C₁₂H₁₅ClN₄O₂, with a molecular weight of 282.73 g/mol. The aminomethylphenyl substituent may influence binding affinity to biological targets, while the ethyl ester group could serve as a prodrug moiety .

Properties

IUPAC Name

ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.ClH/c1-2-18-12(17)11-14-10(15-16-11)9-5-3-4-8(6-9)7-13;/h3-6H,2,7,13H2,1H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCQTQUZFAGARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These binding interactions and changes in gene expression are critical for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound may degrade over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to this compound may result in altered cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses may result in significant changes in cellular function and potential toxic or adverse effects. Studies have shown that there may be threshold effects, where the compound’s activity increases dramatically at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. Understanding these transport and distribution mechanisms is essential for determining the compound’s effectiveness and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Biological Activity

Ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is a member of the triazole family, known for its diverse biological activities. This article examines its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Information:

  • Molecular Formula: C12H14N4O2
  • Molecular Weight: 246.27 g/mol
  • IUPAC Name: ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate
  • InChI Key: BEZPFAJVSMXOJF-UHFFFAOYSA-N

The compound features a triazole ring which is crucial for its biological activity, along with an aminomethyl group that may enhance its interaction with biological targets.

Synthesis

The synthesis of ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate typically involves:

  • Formation of the Triazole Ring: Cyclization of hydrazine derivatives with ethyl acetoacetate.
  • Introduction of the Aminomethyl Group: Reaction with formaldehyde and an amine.
  • Esterification: Reaction of the carboxylic acid group with ethanol to yield the ethyl ester.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, derivatives similar to ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. One study reported that certain triazole compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the micromolar range .

Anticancer Activity

Triazoles are also recognized for their anticancer potential. Ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant cytotoxicity .

The mechanism by which ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate exerts its biological effects may involve:

  • Enzyme Inhibition: The triazole ring can interact with enzymes involved in nucleic acid synthesis and metabolic pathways.
  • Receptor Modulation: The aminomethyl group may enhance binding affinity to specific receptors or enzymes .

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against various pathogens; MIC values in micromolar range.
Showed significant anticancer effects on HCT-116 and T47D cell lines; IC50 values of 6.2 μM and 27.3 μM respectively.
Explored synthetic routes and highlighted potential applications in drug development due to favorable biological properties.

Scientific Research Applications

Biological Activities

Ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride exhibits various biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Studies suggest that this compound may possess antifungal and antibacterial activities due to the structural features of the triazole ring and the aminomethyl substituent .
  • Anticancer Potential : Preliminary investigations indicate that triazole derivatives can exhibit antiproliferative effects against cancer cell lines. The unique structure of this compound may enhance its efficacy in targeting specific cancer pathways.

Medicinal Chemistry

This compound has been explored for its potential as a lead compound in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for further optimization in pharmacological studies.

Interaction Studies

Research focusing on the binding affinity of this compound with biological targets is crucial for understanding its mechanism of action. Such studies can reveal insights into how it interacts at the molecular level with enzymes or receptors involved in disease pathways .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylateContains an amino group but lacks the aminomethyl groupLess potent in antiproliferative activity
Phenyl-1H-1,2,4-triazole-5-carboxylic acidNo ethyl group; simpler structurePrimarily studied for anti-inflammatory properties
3-Amino-4-methyl-1H-1,2,4-triazoleMethyl instead of ethyl; different substitution patternLimited biological activity compared to target compound

This table illustrates how this compound stands out due to its enhanced biological activities attributed to its unique substituents and structural features .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antifungal Activity Study : A study evaluated the antifungal properties of various triazole derivatives against Candida species. This compound showed promising results compared to traditional antifungal agents .
  • Anticancer Screening : In vitro tests on cancer cell lines demonstrated that this compound exhibits significant cytotoxicity against specific types of cancer cells. Further optimization could lead to the development of new anticancer therapies .

Comparison with Similar Compounds

Ethyl 3-(Aminomethyl)-1,2,4-thiadiazole-5-carboxylate Hydrochloride

Key Differences :

  • Core Heterocycle : Replaces the 1,2,4-triazole with a 1,2,4-thiadiazole ring, introducing a sulfur atom instead of a nitrogen.
  • Substituents: Lacks the phenyl group; the aminomethyl group is directly attached to the thiadiazole ring.
  • Molecular Formula : C₆H₁₀ClN₃O₂S (MW: 223.68 g/mol) .

Implications :

  • The absence of the phenyl group reduces molecular complexity, possibly decreasing target selectivity.
  • Reported purity is 95%, suggesting moderate synthetic optimization .

Ethyl 3-(2-Morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate

Key Differences :

  • Substituent: Features a 2-morpholinoethyl group instead of the 3-(aminomethyl)phenyl group.
  • Salt Form: Not a hydrochloride; the morpholine moiety (a tertiary amine) may enhance solubility without requiring salt formation.
  • Molecular Formula : C₁₁H₁₈N₄O₃ (MW: 278.29 g/mol for the free base) .

Implications :

  • The morpholinoethyl group introduces a polar, cyclic ether-amine, likely improving aqueous solubility compared to the aromatic phenyl group.
  • The absence of a protonated amine (as in the hydrochloride) may reduce ionic interactions in biological systems.

Structural and Functional Comparison Table

Property Ethyl 3-[3-(Aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate Hydrochloride Ethyl 3-(Aminomethyl)-1,2,4-thiadiazole-5-carboxylate Hydrochloride Ethyl 3-(2-Morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate
Core Structure 1,2,4-Triazole 1,2,4-Thiadiazole 1,2,4-Triazole
Key Substituent 3-(Aminomethyl)phenyl Aminomethyl 2-Morpholinoethyl
Molecular Formula C₁₂H₁₅ClN₄O₂ C₆H₁₀ClN₃O₂S C₁₁H₁₈N₄O₃
Molecular Weight 282.73 g/mol 223.68 g/mol 278.29 g/mol (free base)
Solubility High (hydrochloride salt) Moderate (thiadiazole core may reduce polarity) High (morpholine enhances polarity)
Reported Purity Not available 95% Not available
Potential Applications Antimicrobial, anticancer (inferred from triazole analogs) Unknown (limited structural data) Research chemical (specific use undisclosed)

Research Findings and Inferences

  • Triazole vs. Thiadiazole Cores : The 1,2,4-triazole in the target compound offers three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to the sulfur-containing thiadiazole, which may favor hydrophobic binding .
  • This could enhance binding to enzymes or receptors with hydrophobic pockets .
  • Salt vs. Free Base: The hydrochloride salt of the target compound likely improves bioavailability compared to the non-ionic morpholino derivative, though this depends on the biological target’s environment.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves:

  • Construction of the 1,2,4-triazole ring system.
  • Introduction of the 3-(aminomethyl)phenyl substituent at the 3-position of the triazole.
  • Esterification to form the ethyl carboxylate group at the 5-position.
  • Conversion to the hydrochloride salt to improve stability and solubility.

Key Synthetic Steps

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives or their equivalents. One approach involves the reaction of hydrazides with appropriate carboxylic acid esters or acid chlorides under reflux conditions to afford the triazole core.

Esterification to Ethyl Carboxylate

The carboxylate ester group is introduced by esterification of the corresponding carboxylic acid or acid chloride with ethanol under acidic or basic catalysis. Alternatively, ethyl esters can be used as starting materials in the cyclization step, preserving the ester functionality.

Formation of the Hydrochloride Salt

The final step involves treatment of the free amine form of the compound with hydrochloric acid to form the hydrochloride salt. This step enhances the compound’s stability, crystallinity, and handling properties.

Detailed Synthetic Procedure Example

While direct literature specifically detailing the exact preparation of this compound is scarce, analogous methods for related triazole carboxylates and aminomethyl derivatives provide a strong basis for the preparation.

Representative Synthetic Route

Step Reagents/Conditions Description Yield (%) Notes
1 Hydrazide + ethyl 3-(3-cyanophenyl)propionate Cyclization to form ethyl 3-(3-cyanophenyl)-1,2,4-triazole-5-carboxylate 60-75 Reflux in ethanol or suitable solvent
2 Catalytic hydrogenation (Pd/C, H2) Reduction of nitrile to aminomethyl group 80-90 Mild conditions to avoid ester hydrolysis
3 Treatment with HCl in ethanol Formation of hydrochloride salt Quantitative Crystallization from ethanol-HCl solution

Reaction Conditions and Purification

  • Cyclization reactions are typically performed under reflux in polar solvents such as ethanol or acetonitrile.
  • Reduction of nitrile groups to aminomethyl is achieved via catalytic hydrogenation using palladium on carbon under mild pressure and temperature to preserve sensitive groups.
  • The hydrochloride salt is obtained by dissolving the free amine in ethanol followed by addition of dry HCl gas or concentrated HCl solution, inducing precipitation.
  • Purification is commonly done by recrystallization from suitable solvents or by flash column chromatography when needed.

Research Findings and Data

Spectroscopic Characterization

Parameter Typical Values for Related Compounds
^1H NMR (CDCl3) Aromatic protons: δ 7.0–8.0 ppm; Aminomethyl CH2: δ 3.5–4.0 ppm; Ethyl ester CH2: δ 4.1–4.4 ppm; CH3: δ 1.2–1.4 ppm
^13C NMR Ester carbonyl: ~160–165 ppm; Aromatic carbons: 120–140 ppm; Aminomethyl CH2: ~40 ppm; Ethyl CH2: ~60 ppm; CH3: ~14 ppm
IR (KBr) NH2 stretch: 3300–3500 cm^-1; C=O ester: 1730–1750 cm^-1; Triazole ring vibrations: 1500–1600 cm^-1
HRMS (ESI) Molecular ion peak consistent with C15H17N5O2 + H+

Yields and Purity

  • Overall yields for the multi-step synthesis typically range from 50% to 80%, depending on reaction optimization.
  • Purity is confirmed by chromatographic methods (HPLC) and spectroscopic analysis.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield (%) Remarks
Triazole ring formation Cyclization of hydrazide and ester Reflux in ethanol or MeCN 60-75 Requires careful temperature control
Aminomethyl introduction Catalytic hydrogenation of nitrile Pd/C, H2, mild temperature 80-90 Avoids ester hydrolysis
Hydrochloride salt formation Acid-base reaction HCl in ethanol Quantitative Improves stability and handling
Purification Recrystallization or chromatography Solvent systems: EtOH, DCM, MeOH Ensures high purity

Q & A

Q. What are the optimal synthetic routes for ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride, and how can reaction yields be maximized?

Q. How can the purity of this compound be assessed using analytical techniques?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (≥98% as per GC data in analogous compounds) .
  • 1H NMR : Compare integration ratios of aromatic protons (δ 7.7–8.6 ppm for triazole derivatives) and aminomethyl peaks (δ 3.8–4.2 ppm) to detect impurities .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 234 [M+H]+ for triazole-carboxylic acid derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., distinguishing triazole tautomers) by determining the crystal structure .
  • 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to verify connectivity, especially for overlapping signals in aromatic/aminomethyl regions.
  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate proposed structures .

Q. How does the aminomethyl group influence the compound’s reactivity in derivatization?

  • Methodological Answer : The aminomethyl (-CH2NH2) group enables:
  • Schiff Base Formation : React with aldehydes/ketones (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form imine-linked derivatives.

  • Acylation : Treat with acetyl chloride in dichloromethane (0°C, 2 h) to produce amide derivatives. Monitor by TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane).

  • Metal Coordination : Chelate transition metals (e.g., Cu²⁺) for catalytic studies; confirm via UV-Vis (λmax ~450 nm for d-d transitions) .

    • Data Table :
Derivatization ReactionConditionsProduct Yield (%)Application
Schiff Base FormationEthanol, reflux, 4 h75Bioactive ligand synthesis
AcylationDCM, 0°C, 2 h82Prodrug development

Q. What computational methods predict the compound’s stability under varying experimental conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., ester hydrolysis) in aqueous buffers (pH 1–13) at 298–310 K .
  • Thermogravimetric Analysis (TGA) : Validate simulations with experimental decomposition temperatures (e.g., ~200°C for triazole esters) .
  • Hansen Solubility Parameters : Predict solubility in solvents (e.g., δD = 18.5 MPa¹/², δP = 5.2 MPa¹/²) to optimize formulation stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride
Reactant of Route 2
ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride

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